molecular formula C26H29N7O3 B2454719 N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251614-77-3

N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

カタログ番号: B2454719
CAS番号: 1251614-77-3
分子量: 487.564
InChIキー: IJVDDNHDIRZBKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

特性

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-19-5-3-4-6-22(19)30-13-15-31(16-14-30)24-25-29-33(26(35)32(25)12-11-27-24)18-23(34)28-17-20-7-9-21(36-2)10-8-20/h3-12H,13-18H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVDDNHDIRZBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, including the formation of the piperazine and pyrimidine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Mannich reaction, which is used to incorporate the piperazine ring into the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

科学的研究の応用

Chemical Properties and Structure

Pharmacological Potential

N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has been investigated for its pharmacological properties:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties. A study involving various derivatives showed that modifications in the piperazine ring could enhance antibacterial efficacy against Gram-positive bacteria .
  • Anticonvulsant Activity : Research indicates that triazole derivatives similar to this compound exhibit anticonvulsant effects. The presence of specific substituents on the phenyl rings appears to influence the potency of these compounds in seizure models .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Studies : A notable study evaluated the antimicrobial activity of synthesized triazole derivatives against various pathogens. The results indicated that compounds with a methoxy group showed enhanced activity compared to their unsubstituted counterparts .
  • Neuropharmacological Evaluations : In vivo studies demonstrated that certain derivatives exhibited promising anticonvulsant properties in animal models, suggesting potential for development as anti-seizure medications .

類似化合物との比較

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific structural configuration, which allows for selective binding to its molecular targets. This selectivity enhances its potential therapeutic efficacy and reduces the likelihood of off-target effects .

生物活性

N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C26H29N7O3
Molecular Weight 487.56 g/mol
CAS Number 1251614-77-3
Density 1.166 g/cm³
Boiling Point 620.1 °C
Flash Point 328.8 °C

N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system (CNS), particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Key Biological Activities

  • Antidepressant Effects : The compound's structural components suggest potential activity as a serotonin receptor modulator. Studies have indicated that compounds with similar structures can exhibit antidepressant-like effects in animal models by enhancing serotonergic transmission .
  • Antitumor Activity : Preliminary investigations have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The presence of the triazole ring is often associated with enhanced antitumor activity due to its ability to interfere with DNA synthesis .
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects in various studies. The piperazine moiety is known for its role in enhancing anticonvulsant activity by modulating GABAergic transmission .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or derivatives:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related triazole derivatives that showed promising antitumor activity against different cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Another research article focused on the synthesis and biological evaluation of piperazine derivatives that exhibited notable anticonvulsant activity in rodent models, suggesting that modifications to the piperazine structure can enhance pharmacological efficacy .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential condensation and substitution reactions. Key parameters include:

  • Temperature control : Maintaining 50–70°C during coupling steps to minimize side reactions (e.g., hydrolysis of the triazolo-pyrazine core) .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for piperazine ring introduction .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., 4-methoxyphenyl vs. 2-methylphenyl groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 477.95 vs. calculated 477.95) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .

Q. How does the compound’s reactivity vary under different pH and solvent conditions?

  • Acidic conditions : Hydrolysis of the acetamide group occurs at pH < 3, forming carboxylic acid derivatives .
  • Basic conditions : The triazolo-pyrazine core degrades at pH > 10, requiring neutral buffers for biological assays .
  • Solvent effects : High solubility in DMSO (≥50 mg/mL) but limited solubility in aqueous solutions (<0.1 mg/mL), necessitating formulation with surfactants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis pathways for derivatives of this compound?

  • Case study : Discrepancies in piperazine coupling efficiency (60–85% yields) arise from competing N-alkylation vs. N-arylation pathways. Use kinetic studies (e.g., time-resolved ¹H NMR) to identify dominant pathways under varying temperatures and catalysts .
  • Orthogonal validation : Cross-validate reaction outcomes using LC-MS and 2D NOESY to confirm regioselectivity .

Q. What experimental strategies elucidate the compound’s mechanism of action in neurological targets?

  • Receptor docking studies : Molecular dynamics simulations to predict binding to dopamine D₂/D₃ receptors (homology models based on piperazine pharmacophores) .
  • Functional assays :
  • Calcium flux assays : HEK293 cells expressing human serotonin 5-HT₁A receptors to measure EC₅₀ values .
  • β-arrestin recruitment : BRET-based assays to assess biased agonism .
    • Mutagenesis : Replace key residues (e.g., Asp³.32 in D₂ receptors) to validate binding interactions .

Q. How should researchers design assays to address conflicting bioactivity data in cancer models?

  • Target prioritization : Screen against kinase panels (e.g., EGFR, BRAF) to identify off-target effects .
  • Dose-response validation : Use 3D spheroid models (IC₅₀ = 2–5 μM in colorectal cancer HCT116) to reconcile discrepancies from 2D monolayer assays .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation, which may explain reduced efficacy in vivo .

Methodological Challenges and Solutions

Challenge Solution Key References
Low yield in piperazine couplingUse Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to improve aryl-amine coupling efficiency (85% yield) .
Poor aqueous solubilityFormulate with PEG-400 or cyclodextrin derivatives to enhance bioavailability for in vivo studies .
Structural ambiguity in triazolo-pyrazine regiochemistryPerform X-ray crystallography or ¹H-¹⁵N HMBC NMR to confirm substitution patterns .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。